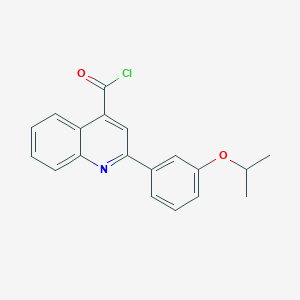

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride

描述

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a quinoline-derived acyl chloride characterized by a 3-isopropoxyphenyl substituent at the 2-position and a reactive carbonyl chloride group at the 4-position. This compound is structurally analogous to several derivatives reported in the literature, which share the quinoline core but differ in substituent patterns.

属性

IUPAC Name |

2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOWAROGKKRRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195201 | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-68-5 | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride generally follows a multi-step synthetic route:

Step 1: Synthesis of the corresponding quinoline-4-carboxylic acid derivative

The quinoline core substituted at the 2-position with a 3-isopropoxyphenyl group and bearing a carboxylic acid function at the 4-position is first synthesized. This can be achieved by condensation or cyclization reactions involving appropriately substituted anilines or acetophenones and isatin or related quinoline precursors.Step 2: Conversion of the carboxylic acid to the acid chloride

The quinoline-4-carboxylic acid derivative is then converted to the corresponding acid chloride using chlorinating agents such as oxalyl chloride or thionyl chloride under anhydrous conditions.

Detailed Preparation Steps

Synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

-

- 3-Isopropoxyacetophenone or 3-isopropoxyaniline derivatives

- Isatin or substituted isatins (for quinoline ring construction)

-

- Pfitzinger reaction or Friedländer synthesis protocols are commonly employed for quinoline ring formation.

- Typically involves refluxing in ethanol or other suitable solvents under basic conditions (e.g., KOH or NaOH).

- The reaction yields 2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid as the key intermediate.

Conversion to this compound

-

- Oxalyl chloride (COCl)2 is preferred due to its effectiveness and relatively mild reaction conditions.

- Alternative reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

-

- The quinoline-4-carboxylic acid derivative is suspended in a dry, aprotic solvent such as dry toluene or dichloromethane under an inert atmosphere (nitrogen or argon).

- Oxalyl chloride is added dropwise at ambient temperature (around 20 ± 2 °C).

- The reaction mixture is stirred for several hours (typically 2–6 hours) until gas evolution ceases, indicating completion.

- The acid chloride product is isolated by removal of solvent and excess reagents under reduced pressure.

-

- The reaction is moisture sensitive; anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

- Sometimes catalytic amounts of DMF are added to activate oxalyl chloride and enhance reaction rate.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Isopropoxyacetophenone + isatin + base | Reflux in ethanol, basic medium | 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid |

| 2 | Quinoline-4-carboxylic acid + oxalyl chloride | Dry toluene, 20 °C, inert atmosphere, 2–6 h | This compound |

Analytical Data and Characterization

-

- Disappearance of broad carboxylic acid O–H stretch (~2500–3300 cm⁻¹) after conversion to acid chloride.

- Appearance of strong C=O stretch for acid chloride near 1800 cm⁻¹.

-

- Proton NMR shows characteristic aromatic proton signals of quinoline and isopropoxyphenyl groups.

- The isopropoxy group typically shows a septet for the methine proton and doublets for methyl protons.

- Carbon NMR confirms the presence of acid chloride carbonyl carbon at a downfield shift (~165–175 ppm).

-

- Molecular ion peak consistent with the molecular weight of this compound.

Research Findings and Optimization Notes

-

- The acid chloride formation generally proceeds with high yield (>80%) when strictly anhydrous conditions are maintained.

- Purification is often achieved by recrystallization or silica gel chromatography.

-

- The acid chloride is highly reactive and typically used immediately for further coupling reactions (e.g., amide bond formation).

- Stability under storage is limited; it should be stored under inert atmosphere at low temperature.

-

- Some studies report the use of thionyl chloride with catalytic DMF for acid chloride formation, but oxalyl chloride is preferred for cleaner reaction profiles and less side product formation.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Starting material | 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid |

| Acid chloride reagent | Oxalyl chloride (preferred), thionyl chloride (alternative) |

| Solvent | Dry toluene or dichloromethane |

| Temperature | Room temperature (20 ± 2 °C) |

| Reaction time | 2–6 hours |

| Atmosphere | Inert gas (N2 or Ar) |

| Product isolation | Removal of solvent under reduced pressure; purification by recrystallization or chromatography |

| Yield | Typically >80% |

| Characterization techniques | IR, NMR (¹H, ¹³C), Mass spectrometry |

化学反应分析

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reagents: Amines, alcohols, thiols.

Conditions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

Products: Amides, esters, thioesters.

-

Hydrolysis: : The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Reagents: Water or aqueous base (e.g., NaOH).

Conditions: Room temperature or slightly elevated temperatures.

Products: 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

科学研究应用

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of protein interactions and modifications due to its ability to form stable conjugates with proteins.

Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of oncology.

Industry: It is used in the production of specialty chemicals and materials for research purposes.

作用机制

The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules. This reactivity makes it useful for labeling and modifying biomolecules in proteomics research.

相似化合物的比较

Structural and Electronic Differences

The substituent on the quinoline framework significantly influences electronic and steric properties. Key analogs include:

Key Observations :

Physicochemical Properties

Available data for selected analogs:

Trends :

生物活性

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features, including a quinoline core and various substituents that enhance its biological activity. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activities

Recent studies have highlighted several biological activities linked to this compound, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits notable antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, indicating potential as a lead compound in antibiotic development. The mechanism of action may involve the inhibition of bacterial DNA gyrase, similar to other quinolone derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies indicate that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and H9c2 (cardiomyocytes), demonstrating cytotoxicity at specific concentrations . The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 40 | Significant growth inhibition |

| H9c2 | >40 | Maintained higher viability |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit specific proteases and enzymes involved in cellular signaling pathways, which may contribute to its anticancer effects .

- Cell Signaling Modulation : It influences pathways that regulate gene expression and cellular metabolism, potentially affecting tumor growth and survival .

- Nucleophilic Substitution : The carbonyl chloride group allows for the formation of various derivatives that may enhance or modify biological activity through targeted interactions with biological macromolecules.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Anticancer Activity : A study assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 40 µM, suggesting potential for further development as an anticancer agent .

- Antimicrobial Screening : Another study tested the compound against multiple bacterial strains. It demonstrated antibacterial activity comparable to standard antibiotics, warranting further investigation into its mechanism and application in treating infections.

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Use inert atmospheres (N₂/Ar) to prevent moisture-induced hydrolysis of the carbonyl chloride .

Basic Question: How is this compound characterized analytically, and what are its key spectral signatures?

Q. Answer :

- NMR Spectroscopy :

- ¹H NMR : The isopropoxy group shows a septet (1H, δ ~4.5–5.0 ppm) from the methine proton and two doublets (6H, δ ~1.2–1.4 ppm) for the methyl groups. The quinoline protons appear as multiplets in the aromatic region (δ 7.0–9.0 ppm) .

- ¹³C NMR : The carbonyl chloride carbon resonates at δ ~165–170 ppm, while the isopropoxy carbons appear at δ ~70–75 ppm (methine) and ~22–25 ppm (methyl) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ peaks, with chlorine isotopic patterns confirming molecular weight .

Advanced Question: How does the 3-isopropoxy substituent influence the compound’s reactivity and biological activity compared to other alkoxy groups (e.g., methoxy or ethoxy)?

Q. Answer :

- Reactivity : The bulky isopropoxy group sterically hinders nucleophilic attack at the carbonyl chloride, slowing reactions with amines or alcohols. This contrasts with smaller alkoxy groups (e.g., methoxy), which allow faster kinetics .

- Biological Activity :

- Lipophilicity : The isopropoxy group increases logP compared to methoxy, enhancing membrane permeability in cellular assays .

- Target Interactions : In enzyme inhibition studies, the isopropoxy moiety may occupy hydrophobic pockets in binding sites (e.g., kinase ATP pockets), improving affinity over ethoxy analogs .

Advanced Question: What strategies are recommended to resolve contradictions in biological activity data across studies involving this compound?

Q. Answer :

- Control for Hydrolysis : The acyl chloride is prone to hydrolysis, forming the inactive carboxylic acid. Verify compound stability in assay buffers via LC-MS and use fresh DMSO stocks .

- Assay Specificity : Screen for off-target effects using counter-assays (e.g., ATP-depletion tests for kinase inhibitors) .

- Structural Confirmation : Re-synthesize batches showing discrepancies and validate purity (>95% by HPLC) .

Basic Question: What are the primary applications of this compound in medicinal chemistry research?

Q. Answer :

- Probe Synthesis : React with amines to form amide-based fluorescent probes for imaging protein targets .

- Drug Conjugates : Serve as an acylating agent to link quinoline moieties to delivery vectors (e.g., antibodies, nanoparticles) .

- Library Synthesis : Generate diverse analogs via nucleophilic substitutions for structure-activity relationship (SAR) studies .

Advanced Question: How can computational methods predict the stability of this compound under varying pH and temperature conditions?

Q. Answer :

- DFT Calculations : Model hydrolysis pathways to identify transition states and activation energies. Predict pH-dependent degradation using pKa calculations for the acyl chloride and hydrolysis intermediates .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies or solvent-mediated decomposition .

- Experimental Validation : Correlate computational predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Advanced Question: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Answer :

- Exothermic Reactions : Chlorination with SOCl₂ releases HCl gas. Use jacketed reactors with controlled cooling and gas scrubbers .

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., from toluene/hexane) or fractional distillation .

- Yield Drop : Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, solvent volume) .

Basic Question: What safety precautions are essential when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- Storage : Store under anhydrous conditions (desiccated, −20°C) in amber glass vials to prevent light/moisture degradation .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .

Advanced Question: How can this compound be utilized in photoaffinity labeling studies to identify biological targets?

Q. Answer :

- Probe Design : Synthesize a photoactivatable analog by replacing the chloride with a diazirine or benzophenone group. UV irradiation (365 nm) generates reactive intermediates that crosslink to proximal proteins .

- Validation : Use click chemistry (e.g., CuAAC) to attach biotin tags for streptavidin pulldown and LC-MS/MS identification .

Advanced Question: What are the implications of the compound’s crystal structure on its solid-state stability and formulation?

Q. Answer :

- Polymorphism Screening : Use X-ray crystallography to identify stable polymorphs. The isopropoxy group’s steric bulk may favor amorphous forms, requiring stabilization with excipients (e.g., PVP) .

- Hygroscopicity : Test water uptake via dynamic vapor sorption (DVS). High hygroscopicity necessitates lyophilization for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。